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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings related to CH-275, a

potent and selective agonist for the somatostatin receptor subtype 1 (sst1). The information is

intended for researchers, scientists, and drug development professionals seeking to

understand the experimental data supporting its biological activity and potential therapeutic

applications.

Overview of CH-275
CH-275 is a peptide analog of somatostatin, a naturally occurring hormone that regulates a

wide range of physiological processes.[1] CH-275 exhibits high selectivity for the sst1 receptor,

making it a valuable tool for investigating the specific roles of this receptor subtype in various

biological systems. Research suggests potential applications for CH-275 in areas such as

neuroscience and oncology.

Comparative Analysis of Receptor Binding Affinity
A key characteristic of CH-275 is its high affinity and selectivity for the sst1 receptor over other

somatostatin receptor subtypes. The following table summarizes the binding affinity data from

in vitro studies.
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Receptor Subtype CH-275 IC50 (nM) CH-275 Ki (nM)

sst1 30.9 52

sst2 >10,000 -

sst3 345 -

sst4 >1,000 -

sst5 >10,000 -

Data sourced from MedChemExpress product information.[1]

Signaling Pathways and Mechanism of Action
Activation of the sst1 receptor by agonists like CH-275 initiates a cascade of intracellular

signaling events. The primary mechanism involves the coupling to pertussis toxin-sensitive G

proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP

(cAMP) levels. Additionally, sst1 activation can stimulate phosphotyrosine phosphatase and the

Na+/H+ exchanger.

Below is a diagram illustrating the signaling pathway initiated by CH-275 binding to the sst1

receptor.
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Caption: Signaling pathway of CH-275 upon binding to the sst1 receptor.

Experimental Findings and Methodologies
Modulation of Neuronal Activity
Finding: In a study on mouse hypothalamic neurons, CH-275 was found to elicit an increase in

the response to glutamate, an effect opposite to that of the sst2/sst5 agonist octreotide, which

caused a decrease.[2] This suggests a differential role of sst1 and sst2 receptors in modulating

neuronal excitability.

Experimental Protocol:

Cell Culture: Dissociated hypothalamic neurons from mice were grown in vitro.
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Electrophysiology: Whole-cell patch-clamp recordings were used to measure peak currents

induced by glutamate application.

Drug Application: CH-275 and octreotide were applied to the cultured neurons to observe

their effects on glutamate-induced currents.

Analysis: The percentage change in the peak current amplitude in the presence of the

agonists compared to control was calculated.

Anti-angiogenic Potential
Finding: In a study using human umbilical vein endothelial cells (HUVECs) under hypoxic

conditions, both somatostatin and the sst1 agonist CH-275 were shown to inhibit the

expression of Vascular Endothelial Growth Factor (VEGF).[3] This inhibition was mediated by

the regulation of STAT3 and HIF-1 activity.

Experimental Protocol:

Cell Culture: HUVECs were cultured under hypoxic conditions to mimic a tumor

microenvironment.

Treatment: Cells were treated with somatostatin or CH-275.

Analysis: The expression levels of VEGF, as well as the activity of STAT3 and HIF-1, were

measured, likely using techniques such as Western blotting or quantitative PCR.

Neprilysin Activation
Finding: CH-275 has been shown to activate neprilysin, a key enzyme responsible for the

degradation of amyloid-β peptides, in primary neuron-based cell culture systems.[1] This

finding suggests a potential therapeutic avenue for Alzheimer's disease.

Experimental Protocol:

Cell Culture: A mixture of wildtype hippocampal, cortical, and striatal neurons were cultured.

Treatment: Neurons were treated with 100 nM CH-275.
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Analysis: Neprilysin activity was measured. The specific assay used for measuring neprilysin

activity was not detailed in the available summary but would typically involve a fluorometric

or colorimetric substrate.

Comparison with Alternative Somatostatin Analogs
CH-275's high selectivity for sst1 distinguishes it from many other commercially available

somatostatin analogs, which often exhibit broader receptor binding profiles.

Compound Primary Receptor Target(s) Key Research Applications

CH-275 sst1

Investigating sst1-specific

functions, potential in

neuroscience and oncology.

Octreotide sst2, sst5

Treatment of acromegaly and

neuroendocrine tumors,

radiolabeling for imaging.

Lanreotide sst2, sst5

Treatment of acromegaly and

gastroenteropancreatic

neuroendocrine tumors.

Pasireotide sst1, sst2, sst3, sst5
Treatment of Cushing's

disease and acromegaly.

Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the efficacy of

a selective sst1 agonist like CH-275 in a preclinical cancer model.
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Caption: Preclinical workflow for evaluating an sst1 agonist in cancer.

Logical Relationship Diagram
The following diagram illustrates the logical relationship between sst1 activation and its

potential therapeutic outcomes based on the reviewed research.
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Caption: Logical flow from CH-275 action to potential therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15603759#independent-verification-of-ch-275-
research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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